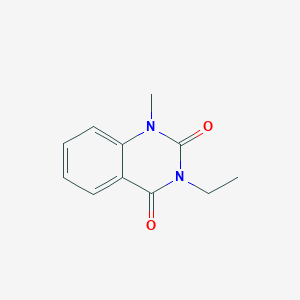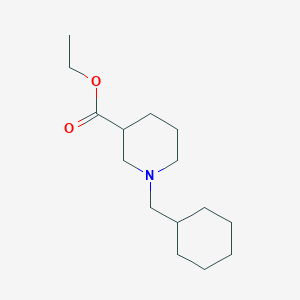
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as EMQ, is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. EMQ is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects, including protection against oxidative stress and inhibition of amyloid-β aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized using various methods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, including the development of new synthetic methods to improve the yield and purity of the compound. This compound could also be further studied for its potential applications in cancer research, neuroscience, and drug discovery. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on various enzymes and pathways. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Conclusion:
In conclusion, this compound is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to have anticancer activity, neuroprotective effects, and potential use as a tool in drug discovery. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new synthetic methods and further study of its potential applications.
Synthesemethoden
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been synthesized using various methods, including the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl iodide, and the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl isocyanate. The yield of this compound varies depending on the method used, and the purity of the product can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer activity in vitro and in vivo, and it has been suggested as a potential lead compound for the development of new anticancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and it has been shown to have neuroprotective effects. This compound has also been studied for its potential use as a tool in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
3-ethyl-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-10(14)8-6-4-5-7-9(8)12(2)11(13)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHIFDIGVENEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)

![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)


![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
